

# Replicating Cannabidiol's Antipsychotic Effects: A Comparative Guide to Preclinical Models

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This guide provides a comparative analysis of key experimental findings on the effects of cannabidiol (CBD) in established preclinical models of psychosis. By presenting quantitative data, detailed methodologies, and visual representations of experimental workflows and signaling pathways, this document aims to facilitate the replication and extension of these pivotal studies.

## Quantitative Data Summary

The following tables summarize the core findings from key studies investigating the antipsychotic-like effects of CBD in various animal models of psychosis.

Table 1: Effect of CBD on MK-801-Induced Prepulse Inhibition (PPI) Deficits

Study	Animal Model	Psychosis Induction	CBD Treatment	Key Finding
Long et al. (2006)	Male C57BL/6J mice	MK-801 (1 mg/kg, i.p.)	5 mg/kg, i.p.	CBD significantly reversed the MK-801-induced disruption of PPI. <a href="#">[1][2]</a>
Gomes et al. (2015)	Male C57BL/6J mice	Chronic MK-801 (1 mg/kg/day for 28 days, i.p.)	30 and 60 mg/kg/day, i.p. (from day 6 to 28)	Chronic CBD treatment attenuated the PPI impairment induced by chronic MK-801 administration. <a href="#">[3]</a> <a href="#">[4][5]</a>

Table 2: Effect of CBD on Amphetamine-Induced Prepulse Inhibition (PPI) Deficits

Study	Animal Model	Psychosis Induction	CBD Treatment	Key Finding
Peres et al. (2016)	Male Swiss mice	Amphetamine (10 mg/kg, i.p.)	15, 30, and 60 mg/kg, i.p.	Pretreatment with CBD attenuated the amphetamine-induced disruption of PPI. <a href="#">[6]</a>

Table 3: Effect of CBD on Social Interaction Deficits in a Maternal Immune Activation (MIA) Model

Study	Animal Model	Psychosis Induction	CBD Treatment	Key Finding
Osborne et al. (2017)	Adult male and female Sprague-Dawley rat offspring	Poly I:C (4 mg/kg, i.v.) on gestational day 15	10 mg/kg/day, i.p. for 3 weeks in adulthood	Chronic CBD treatment improved social interaction deficits in the Poly I:C offspring.[7]

## Experimental Protocols

### MK-801-Induced Prepulse Inhibition (PPI) Deficit Model (based on Long et al., 2006)[1][2]

- Animals: Male C57BL/6J mice.
- Apparatus: Startle response system with a sound-attenuating chamber.
- Procedure:
  - Acclimation: Mice are acclimated to the testing room for at least 1 hour before the experiment.
  - Drug Administration:
    - CBD (5 mg/kg) or vehicle is administered intraperitoneally (i.p.) 20 minutes before the PPI test.
    - MK-801 (1 mg/kg) or saline is administered i.p. 5 minutes before the PPI test.
  - PPI Testing:
    - Mice are placed in the startle chambers and allowed a 5-minute acclimation period with a 65 dB background white noise.

- The session consists of a series of trials: pulse-alone trials (120 dB, 40 ms), prepulse-pulse trials (prepulse of 73, 81, or 89 dB for 20 ms, followed by a 100 ms delay and then the 120 dB pulse), and no-stimulus trials.
- Trials are presented in a pseudorandom order with a variable inter-trial interval.
- Data Analysis: The percentage of PPI is calculated as:  $[1 - (\text{startle response on prepulse-pulse trial} / \text{startle response on pulse-alone trial})] \times 100$ .

## Amphetamine-Induced Prepulse Inhibition (PPI) Deficit Model (based on Peres et al., 2016)[6]

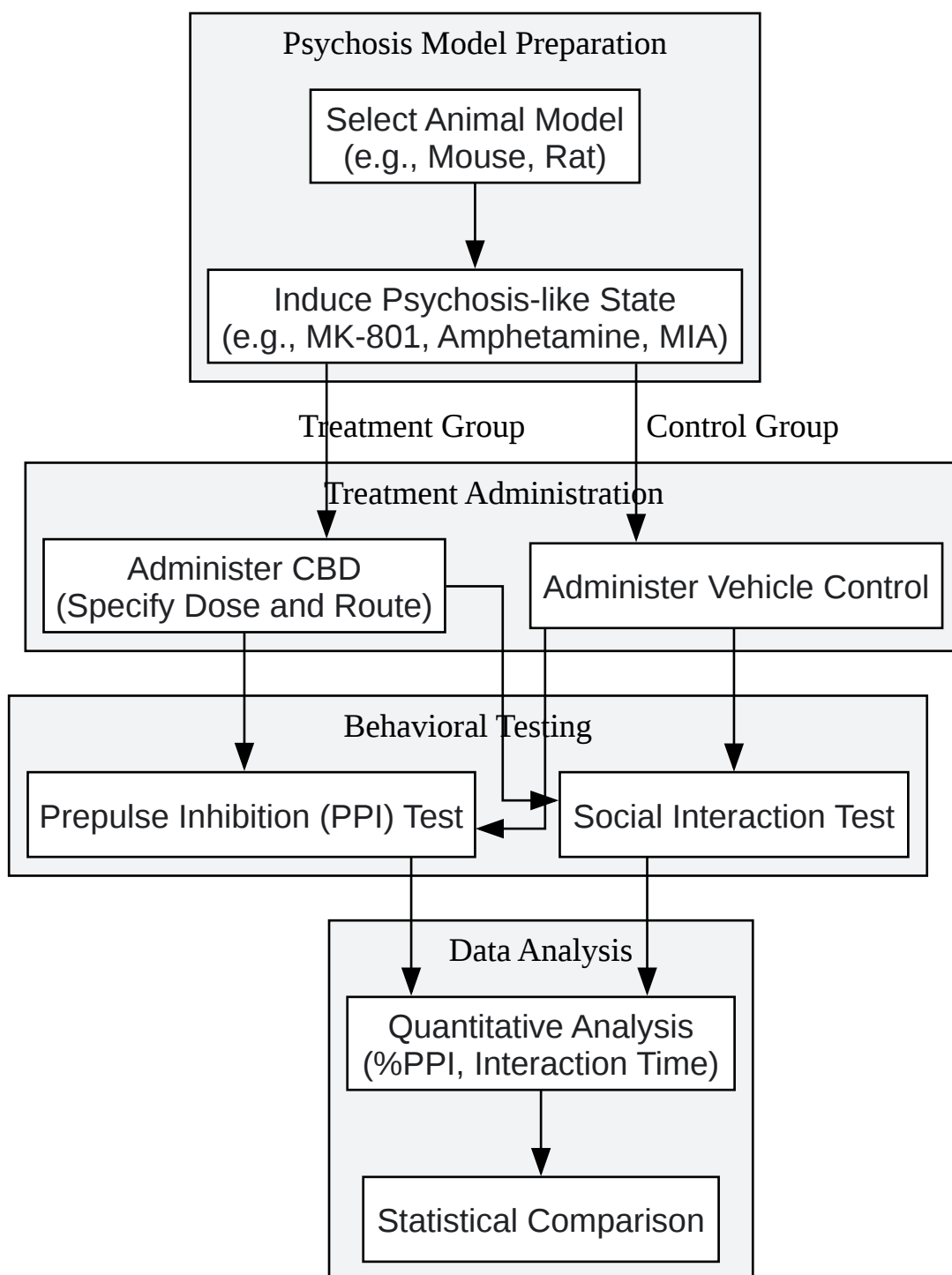
- Animals: Male Swiss mice.
- Apparatus: Acoustic startle response system.
- Procedure:
  - Drug Administration:
    - CBD (15, 30, or 60 mg/kg) or vehicle is administered i.p. 30 minutes before amphetamine.
    - Amphetamine (10 mg/kg) or saline is administered i.p. 10 minutes before the test.
  - PPI Testing:
    - A 5-minute acclimation period with 65 dB background noise.
    - The test session includes pulse-alone trials (120 dB, 40 ms), prepulse-pulse trials (prepulses of 73, 81, or 89 dB for 20 ms, 100 ms before the pulse), and no-stimulus trials.
- Data Analysis: PPI is calculated as in the MK-801 model.

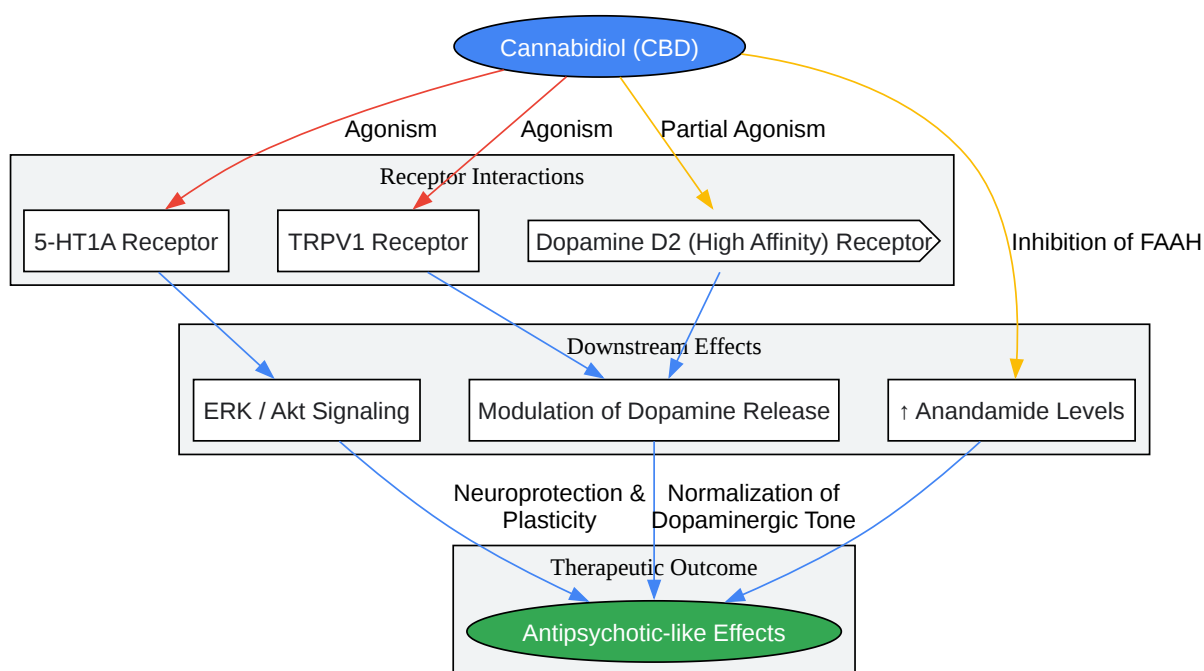
## Maternal Immune Activation (MIA) Model of Social Interaction Deficits (based on Osborne et al., 2017)[7]

- Animals: Pregnant Sprague-Dawley rats and their adult offspring.
- Procedure:
  - MIA Induction: On gestational day 15, pregnant dams receive an intravenous (i.v.) injection of polyinosinic:polycytidylic acid (Poly I:C; 4 mg/kg) or saline.
  - Offspring Rearing: Pups are weaned on postnatal day 21 and housed in same-sex groups.
  - CBD Treatment: In adulthood, offspring receive daily i.p. injections of CBD (10 mg/kg) or vehicle for 3 weeks.
  - Social Interaction Test:
    - The test is conducted in a novel, clean cage.
    - The subject rat is placed in the cage with a novel, same-sex partner rat.
    - The total time spent in active social interaction (e.g., sniffing, grooming, following) is recorded for 10 minutes.
- Data Analysis: The duration of social interaction is compared between the different treatment groups.

## Visualizations

## Experimental Workflow





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